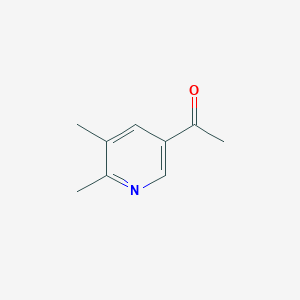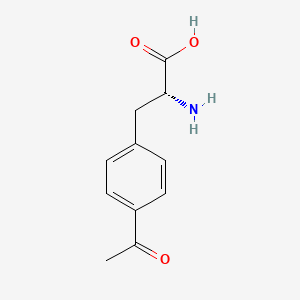![molecular formula C6H10ClNO2 B3033903 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 1260794-12-4](/img/structure/B3033903.png)
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related azabicyclohexane compounds has been achieved through different strategies. For instance, an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system was accomplished starting from a photochemically prepared cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, involving a stereoselective electrophilic addition and subsequent ring closure . Another study reported the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with a focus on cis/trans selectivity and optical resolution . Additionally, a scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, was described, highlighting the importance of controlling stereoselectivity in a cyclopropanation step .
Molecular Structure Analysis
The molecular structure of azabicyclohexane derivatives is characterized by a bicyclic framework that can influence the stereochemical outcome of reactions. Ab initio calculations have been used to explain cis selectivity observed in synthesis, suggesting that the molecular structure plays a crucial role in the reactivity and selectivity of these compounds .
Chemical Reactions Analysis
Azabicyclohexane derivatives undergo various chemical reactions, including electrophilic addition-rearrangement , intermolecular [2+2] photocycloaddition , and 1,5-C–H insertion of cyclopropylmagnesium carbenoids . These reactions are key steps in the synthesis of azabicyclohexane compounds and demonstrate the versatility of these structures in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclohexane derivatives are influenced by their rigid bicyclic structures. The synthesis of these compounds often involves the formation of diastereomeric salts or the use of chiral stationary phase chromatography for optical resolution, indicating that these compounds can exist in different stereoisomeric forms with distinct physical properties . The reactivity of the C–H bond adjacent to a nitrogen atom in these compounds has been studied, showing varying reactivity depending on the substitution pattern .
Scientific Research Applications
Synthesis and Chemical Properties
New Synthesis Methods : Innovative synthesis methods for azabicyclohexane derivatives, including 3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, have been developed. These methods focus on eco-friendliness, high yields, and the use of inexpensive materials, as demonstrated in the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives (Ghorbani et al., 2016).
Chemical Reactions and Transformations : Studies show that certain azabicyclohexane derivatives react with halogens to form specific carboxylates, highlighting their reactivity and potential in creating diverse chemical structures (Molchanov, Stepakov, & Kostikov, 2001).
Biological Activities and Applications
Bioactive Compounds Synthesis : The azabicyclohexane core, including variants like 3-azabicyclo[3.1.0]hex-6-ylamine, is used in the synthesis of bioactive compounds, such as antibiotics and metabolic inhibitors. For example, it's a constituent in the antibiotic trovafloxacin (Jimeno et al., 2011).
Pharmacological Analogs and Derivatives : The structure of 3-azabicyclo[3.1.0]hexane derivatives has been leveraged to create conformationally rigid analogs of pharmaceutical compounds, indicating their potential in drug design and development (Vilsmaier et al., 1996).
Antimalarial and Antimycobacterial Activities : Derivatives of 3-azabicyclo[3.1.0]hexane, like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, have been evaluated for their antimalarial and antimycobacterial activities, showcasing the potential of these compounds in medicinal chemistry (Ningsanont et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, including 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
For instance, 1-aryl-substituted 3-ABHs inhibit the reuptake of serotonin, noradrenaline, and dopamine, which can alter neurotransmitter levels and affect neuronal signaling .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[31Given its potential role as a reuptake inhibitor, it may influence the signaling pathways of serotonin, noradrenaline, and dopamine .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31As a potential reuptake inhibitor, it could increase the concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission .
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)


![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)

